1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine is a chemical compound that features a brominated furan ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine typically involves the bromination of furan followed by a series of coupling reactions to introduce the pyrazole ring. One common method involves the use of bromine in an organic solvent to brominate furan, followed by a nucleophilic substitution reaction to attach the pyrazole moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the bromination and coupling steps .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Furan derivatives without the bromine atom.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The brominated furan ring and pyrazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
- 2-(5-Bromofuran-2-yl)-1,3-thiazole
- 3,6-Bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione
Comparison: 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a brominated furan ring and a pyrazole moiety. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the pyrazole ring can enhance its ability to interact with biological targets, making it potentially more effective in medicinal applications .
Properties
Molecular Formula |
C8H8BrN3O |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H8BrN3O/c9-8-2-1-7(13-8)5-12-4-6(10)3-11-12/h1-4H,5,10H2 |
InChI Key |
SFGUFONBLMIVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CN2C=C(C=N2)N |
Origin of Product |
United States |
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